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molecular formula C9H10Cl2O B3058012 1,3-Dichloro-2-phenylpropan-2-ol CAS No. 87234-28-4

1,3-Dichloro-2-phenylpropan-2-ol

Cat. No. B3058012
M. Wt: 205.08 g/mol
InChI Key: XNWMBCIVHSJEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04774248

Procedure details

289 ml (0.866 mol) of a 3M solution of phenylmagnesium bromide in ether are run, over a period of 1.50 h, into a solution of 100 g (0.787 mol) of 1,3-dichloroacetone in 1000 ml of anhydrous ether under a nitrogen atmosphere and at -60° C. After 10 minutes, a solution of 83.5 g of acetic acid in 126 ml of ether is added to the reaction medium. The temperature is allowed to rise to +4° C. and 315 ml of water are run in. The ether phase is decanted, washed with water and dried over MgSO4. It is filtered, the filtrate is evaporated to dryness and the evaporation residue is distilled in vacuo to give 82.3 g (yield: 51%) of 1,3-dichloro-2-phenylpropan-2-ol. B.p. (0.5 mm Hg)=102° C. (0.5 mm Hg corresponds to 66.6 Pa).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
solvent
Reaction Step Two
Name
Quantity
315 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][CH2:10][C:11]([CH2:13][Cl:14])=[O:12].C(O)(=O)C.O>CCOCC>[Cl:9][CH2:10][C:11]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([OH:12])[CH2:13][Cl:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
100 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
83.5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
126 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
315 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to +4° C.
CUSTOM
Type
CUSTOM
Details
The ether phase is decanted
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the evaporation residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC(CCl)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 82.3 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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